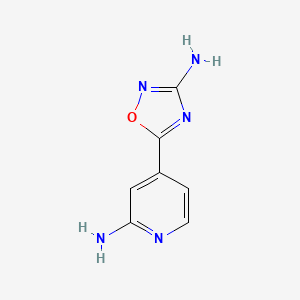

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amin

Übersicht

Beschreibung

“4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die die 1,2,4-Oxadiazol-Einheit enthalten, haben in antimikrobiellen Studien vielversprechende Ergebnisse gezeigt. Sie wurden hinsichtlich ihrer antibakteriellen Eigenschaften mit Referenzmedikamenten wie Amoxicillin und hinsichtlich ihrer antifungalen Wirksamkeit mit Fluconazol verglichen .

Anti-Trypanosomen-Aktivität

Forschungsergebnisse zeigen, dass 1,2,4-Oxadiazole auf ihre Anti-Trypanosomen-Aktivität untersucht wurden. Dazu gehören Studien über ihren Wirkmechanismus gegen Trypanosoma cruzi Cystein-Protease Cruzain durch molekulares Docking, gefolgt von Zytotoxizitätsbewertungen .

Synthese und Reaktivität

Die Synthese und Reaktivität von 1,2,4-Oxadiazoliumsalzen ist für die Funktionalisierung von 1,2,4-Oxadiazolen von Bedeutung. Dies beinhaltet verschiedene Synthesewege und kann zur Entwicklung neuer Verbindungen mit potenziellen pharmakologischen Aktivitäten führen .

Pharmakologische Aktivität

1,3,4-Oxadiazol-Derivate wurden synthetisiert und auf ihre pharmakologischen Aktivitäten untersucht. Einige Derivate haben sich in ihrer pharmakologischen Potenz als potenter als Standardmedikamente wie Ampicillin erwiesen .

Wirkmechanismus

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, are an important class of heterocycles widely used in pharmaceutical chemistry . They have been associated with diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

For instance, the intramolecular N–H∙∙∙N hydrogen bond observed in similar structures could play a role in binding to target proteins.

Biochemical Pathways

Compounds containing the 1,2,4-oxadiazole moiety have been found to be involved in a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.

Pharmacokinetics

The molecular weight of 17716 falls within the range generally favorable for good bioavailability.

Result of Action

Given the known biological activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , suggesting a promising future for this class of compounds.

Biochemische Analyse

Biochemical Properties

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . The inhibition of these enzymes can lead to increased levels of acetylcholine and butyrylcholine, which may have therapeutic implications for conditions such as Alzheimer’s disease and myasthenia gravis. Additionally, 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been found to interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes . These interactions can result in a wide range of cellular effects, including changes in cell signaling, metabolism, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the type of cells being studied. In some cases, prolonged exposure to 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can lead to adaptive changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications and conducting thorough safety assessments in preclinical studies.

Metabolic Pathways

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and the levels of key metabolites within the cell . Understanding the metabolic pathways of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by various transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are important for understanding the pharmacokinetics and tissue-specific effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine.

Subcellular Localization

The subcellular localization of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can significantly impact its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The subcellular localization of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can influence its interactions with other biomolecules and its overall cellular effects.

Eigenschaften

IUPAC Name |

5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPFGPYXWPGGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NO2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)

![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)